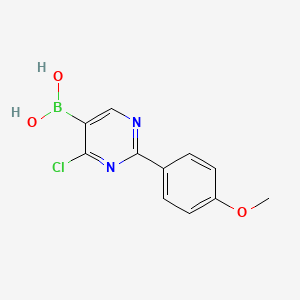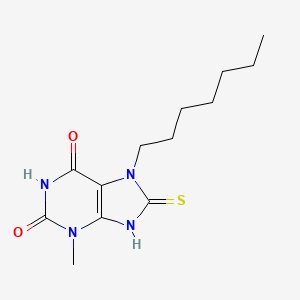
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 3-methylxanthine with heptyl bromide, followed by thiolation with a suitable thiol reagent. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine ring, although specific conditions for this reaction are less common.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes due to its structural similarity to purine bases in DNA and RNA.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is not well-understood. its structural similarity to purine bases suggests it may interact with nucleic acids or enzymes involved in nucleotide metabolism. The sulfanyl group could also confer unique reactivity, potentially affecting redox processes or protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-methylxanthine: A simpler purine derivative without the heptyl and sulfanyl groups.
7-heptyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with an isopropylsulfanyl group instead of a sulfanyl group.
8-heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione: Another derivative with different alkyl substitutions.
Uniqueness
7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of heptyl and sulfanyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives .
Properties
Molecular Formula |
C13H20N4O2S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
7-heptyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2S/c1-3-4-5-6-7-8-17-9-10(14-13(17)20)16(2)12(19)15-11(9)18/h3-8H2,1-2H3,(H,14,20)(H,15,18,19) |
InChI Key |
ZNOCWWAWDUABMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)
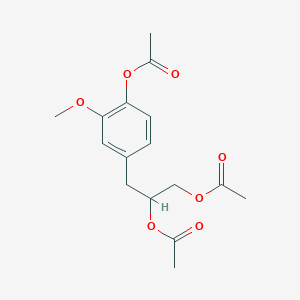



![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
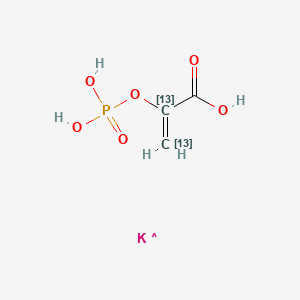
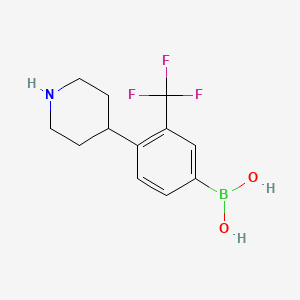
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
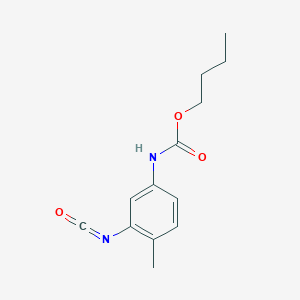
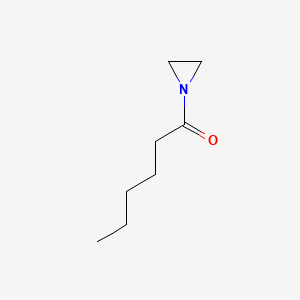
![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)

